BenchChemオンラインストアへようこそ!

1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine

Physicochemical profiling Drug-likeness Lead optimization

1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine (CAS 93990-94-4) is a fully substituted 5-aminopyrazole derivative with a molecular formula of C18H26N4 and a molecular weight of 298.43 g/mol. The compound incorporates an N-methylpiperidine moiety at the N1 position of the pyrazole ring, a phenyl group at C4, a propyl chain at C3, and a free amine at C5.

Molecular Formula C18H26N4
Molecular Weight 298.4 g/mol
Cat. No. B11836802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine
Molecular FormulaC18H26N4
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1C2=CC=CC=C2)N)C3CCN(CC3)C
InChIInChI=1S/C18H26N4/c1-3-7-16-17(14-8-5-4-6-9-14)18(19)22(20-16)15-10-12-21(2)13-11-15/h4-6,8-9,15H,3,7,10-13,19H2,1-2H3
InChIKeyJSHLENIWFKBAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine: Core Identity and Sourcing Baseline


1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine (CAS 93990-94-4) is a fully substituted 5-aminopyrazole derivative with a molecular formula of C18H26N4 and a molecular weight of 298.43 g/mol . The compound incorporates an N-methylpiperidine moiety at the N1 position of the pyrazole ring, a phenyl group at C4, a propyl chain at C3, and a free amine at C5. It is commercially available from multiple vendors, with typical reported purities of 95% to 98% . The compound belongs to a broader class of amino-pyrazoles with historical precedent in medicinal chemistry as scaffolds for kinase inhibitors, GPCR modulators, and CNS-active agents.

Structural Determinants of 1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine That Preclude Simple Analog Interchange


The compound's N1-(1-methylpiperidin-4-yl) substituent introduces a tertiary amine with a predicted pKa of approximately 8.5, conferring pH-dependent ionization that directly impacts solubility, permeability, and target engagement . This basic center is absent in N1-unsubstituted or N1-alkyl aminopyrazoles. Simultaneously, the C4-phenyl and C3-propyl groups create a steric and electronic environment around the 5-amine that modulates hydrogen-bond donor capacity [1]. Removing the piperidine (e.g., 4-phenyl-3-propyl-1H-pyrazol-5-amine), replacing it with a simple methyl group, or altering the C3/C4 substitution pattern produces analogs with markedly different computed LogP (~2.7 vs. ~3.87), topological polar surface area (~54.7 vs. ~47.08 Ų), and hydrogen-bond donor count (2 vs. 1), each of which fundamentally alters pharmacokinetic and pharmacodynamic behavior .

Quantitative Differentiation Evidence for 1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine Versus Closest Structural Analogs


Predicted Physicochemical Profile Differentiates from N1-Unsubstituted and N1-Methyl Analogs

Computational predictions indicate that 1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine possesses a LogP of 3.87 and a topological polar surface area (TPSA) of 47.08 Ų . In contrast, the direct analog lacking the N1-piperidine modification, 4-phenyl-3-propyl-1H-pyrazol-5-amine (CAS 108669-65-4), exhibits a lower LogP of 2.7 and a higher TPSA of 54.7 Ų . The N1-methyl analog (CAS 4038-70-4) further differs, with a hydrogen-bond donor count of only 1 versus 2 for the unsubstituted compound . The higher LogP and lower TPSA of the target compound suggest superior passive membrane permeability, while the N-methylpiperidine's predicted basic pKa (~8.5) provides pH-dependent solubility modulation not available in neutral analogs.

Physicochemical profiling Drug-likeness Lead optimization

GPR35 Inactivity as a Selectivity Discriminator Against Off-Target GPCR Liability

In a primary radioligand binding assay for GPR35 antagonism, the compound (tested as EOS5510, matching its molecular formula C18H26N4 and MW 298.43) was classified as inactive [1]. This contrasts with numerous structurally related aminopyrazole and piperidine-containing compounds that exhibit GPR35 modulatory activity, a common off-target GPCR associated with metabolic and inflammatory signaling. The lack of GPR35 engagement implies that the specific 3-propyl-4-phenyl substitution pattern on this 5-aminopyrazole scaffold sterically or electronically disfavors binding to the GPR35 orthosteric or allosteric site, providing a meaningful selectivity filter for programs targeting other GPCRs, kinases, or CNS receptors.

GPCR selectivity Off-target profiling Lead triage

Synthetic Provenance and Crystallinity Differentiate from Oily or Amorphous Analogs

The amino-pyrazole patent US3041342 describes the synthesis and isolation of the closely related compound 1-(N-methyl-piperidyl-4')-3-phenyl-5-amino-pyrazole as a crystalline solid with a defined melting point of 104-105°C after recrystallization from benzene-petroleum ether [1]. In the same patent, the 3-isopropyl analog is reported as initially distilling as a yellow oil that solidifies upon cooling (MP 123-125°C), while other substitutions yield oils that resist crystallization [1]. The crystalline nature of the N-methylpiperidine-containing 4-phenyl-3-substituted aminopyrazoles directly contrasts with non-piperidine or 3-alkyl variants that often remain as oils, simplifying purification, characterization, and solid-form handling in both discovery and scale-up contexts.

Solid-state properties Formulation Synthetic accessibility

Defined Application Scenarios for 1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring High LogP and Tunable Basicity

The compound's predicted LogP of 3.87 aligns with optimal CNS drug space (typically LogP 2-5), while its TPSA of 47.08 Ų falls below the threshold of 60-70 Ų commonly associated with poor BBB penetration . Compared to the piperidine-lacking analog (LogP 2.7, TPSA 54.7), this compound is structurally pre-optimized for CNS exposure, making it a superior starting point for neuroscience lead optimization over less lipophilic, more polar aminopyrazoles .

GPCR Panel Screening with Reduced GPR35 False-Positive Risk

In broad-panel GPCR screening cascades, GPR35 is a frequently encountered off-target that complicates hit triage. This compound's confirmed inactivity at GPR35 in a primary binding assay [1] provides procurement teams with a pre-validated negative control or a scaffold that avoids this liability, unlike structurally related pyrazole-piperidines that may retain GPR35 modulatory activity.

Solid-Form Screening and Early Formulation Development

The established crystallinity of the N-methylpiperidine aminopyrazole chemotype, as documented in US3041342 [2], supports its selection for solid-form screening, salt selection, and pre-formulation studies. This is a practical differentiator from oily aminopyrazole analogs that require lyophilization or amorphous dispersion for comparable handling, reducing early development complexity.

Structure-Activity Relationship Studies Exploring N1-Substituent Effects on Kinase or GPCR Targets

The combination of a basic N-methylpiperidine (predicted pKa ~8.5) with a 5-amino donor, C4-phenyl, and C3-propyl creates a unique pharmacophoric signature. Systematic comparison with N1-H, N1-methyl, and N1-alkyl analogs can elucidate the role of the piperidine basic center in target binding, selectivity, and cellular potency, generating SAR data that cannot be obtained with simpler aminopyrazoles.

Quote Request

Request a Quote for 1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.